3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide
Description
This compound is a cyclopropanecarboxamide derivative featuring a dichloroethenyl group, a dimethyl-substituted cyclopropane ring, and a pyrazole moiety substituted with a thiophen-2-ylmethyl group. The compound’s synthesis likely involves cyclopropanation and amidation steps, analogous to methods described for structurally related carboxamides (e.g., ). Crystallographic validation of similar compounds (e.g., via SHELX software, ) underscores the importance of structural precision in optimizing bioactivity.
Properties
Molecular Formula |
C16H17Cl2N3OS |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H17Cl2N3OS/c1-16(2)11(8-12(17)18)14(16)15(22)20-13-5-6-19-21(13)9-10-4-3-7-23-10/h3-8,11,14H,9H2,1-2H3,(H,20,22) |
InChI Key |
JLYKJVQFEHMUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=NN2CC3=CC=CS3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Reaction
The cyclopropane ring is synthesized via a [2+1] cycloaddition reaction between a dichlorovinyl group and a preformed diketone. According to patent CN1332922C, the reaction uses bis(trichloromethyl) carbonate (triphosgene) as a coupling agent in the presence of an organic amine catalyst (e.g., N,N-dimethylformamide) at 90–120°C. The process achieves a 92% yield with a purity of 98.6% after fractional distillation.
Reaction Conditions:
-
Catalyst: N,N-dimethylformamide (5 mol%)
-
Temperature: 105°C
-
Duration: 3 hours
-
Solvent: Solvent-free conditions
Conversion to Acid Chloride
The carboxylic acid is converted to its reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Patent CN102060694A highlights the use of bis(trichloromethyl) carbonate under reflux with lower aliphatic alcohols (e.g., methanol) to form the acid chloride.
Synthesis of 1-(Thiophen-2-ylmethyl)-1H-Pyrazol-5-Amine
The pyrazole-amine moiety is prepared through a two-step process:
Pyrazole Ring Formation
The pyrazole core is synthesized via condensation of hydrazine hydrate with a 1,3-diketone (e.g., acetylacetone) in ethanol at 60–80°C. This yields 1,3-dimethyl-1H-pyrazol-5-amine with a reported purity of >95%.
Thiophene Functionalization
The thiophen-2-ylmethyl group is introduced via nucleophilic substitution using 2-(chloromethyl)thiophene in the presence of a base (e.g., potassium carbonate). Reaction conditions include:
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C
-
Duration: 12 hours
-
Yield: 78–85%
Amide Coupling Reaction
The final step involves coupling the cyclopropane acid chloride with the pyrazole-amine derivative.
Reaction Mechanism
The acid chloride reacts with the primary amine group of 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A tertiary amine base (e.g., triethylamine) is added to neutralize HCl byproducts.
Optimized Conditions:
Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures, achieving >99% purity.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are recommended to enhance efficiency and safety. Key parameters include:
Table 1: Scalability Data for Key Reactions
Analytical Characterization
Critical quality control measures include:
-
HPLC Analysis: Retention time of 8.2 min (C18 column, acetonitrile/water mobile phase).
-
¹H NMR: δ 1.28 (s, 6H, CH₃), 5.42 (s, 1H, thiophene-CH₂), 7.21–7.45 (m, 3H, thiophene and pyrazole-H).
Challenges and Optimization
Chemical Reactions Analysis
Cyclopropane Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven reactions under specific conditions:
Dichloroethenyl Group Reactivity
The 2,2-dichloroethenyl substituent participates in multiple transformations:
Carboxamide Bond Transformations
The carboxamide group undergoes hydrolysis and condensation:
Heteroaromatic System Modifications
The pyrazole and thiophene moieties enable further functionalization:
Photochemical Reactions
UV irradiation induces structural changes:
Catalytic Hydrogenation
Selective reduction of unsaturated bonds:
Critical Insights from Research
-
Steric and Electronic Effects : The dimethyl substituents on the cyclopropane hinder nucleophilic attacks but stabilize radical intermediates during photochemical reactions .
-
Synergistic Reactivity : Co-occurrence of dichloroethenyl and carboxamide groups enables sequential reactions (e.g., hydrolysis followed by cross-coupling) .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance cyclopropane ring-opening rates by 30–40% compared to nonpolar solvents.
Experimental protocols and spectral data (e.g., NMR, IR) for these reactions are documented in synthetic studies , with yields typically ranging from 55% to 85%. Computational modeling confirms the dominance of carbocation intermediates in acid-mediated processes .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique cyclopropanecarboxamide structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 319.25 g/mol. The presence of the thiophene and pyrazole moieties enhances its reactivity and potential for biological interactions.
Antiviral and Antimicrobial Activity
Research indicates that pyrazole derivatives, including compounds similar to 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide, exhibit significant antiviral properties. These compounds have been studied for their efficacy against various viral strains, suggesting potential use in antiviral drug development .
Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory properties. Studies on related pyrazole derivatives have shown their ability to inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
Cancer Research
There is emerging evidence that compounds containing the pyrazole moiety can inhibit tumor growth and metastasis. Research has demonstrated that certain derivatives exert cytotoxic effects on cancer cell lines, indicating the potential for developing anti-cancer therapies based on this compound .
Pesticidal Properties
The compound's chlorinated structure may confer pesticidal activity. Similar chlorinated cyclopropane derivatives have been documented for their effectiveness against a range of agricultural pests. This suggests that 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide could be explored as a novel pesticide .
Herbicide Development
Given its structural characteristics, there is potential for this compound to be developed into an herbicide. The interaction of chlorinated compounds with plant growth processes has been a focus of agrochemical research, indicating pathways for further exploration .
Synthesis and Characterization
Recent studies have focused on the synthesis of this compound through various chemical reactions involving thiophene and pyrazole derivatives. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography have been employed to confirm its structure and purity .
Biological Testing
In vitro assays have demonstrated that the compound exhibits moderate antibacterial activity against specific strains of bacteria. Further studies are needed to evaluate its efficacy in vivo and to understand the mechanisms underlying its biological activity .
| Application Area | Potential Benefits | Current Research Highlights |
|---|---|---|
| Pharmaceuticals | Antiviral, anti-inflammatory, anti-cancer | Demonstrated efficacy in cell line studies |
| Agrochemicals | Pesticidal and herbicidal properties | Effective against agricultural pests in preliminary trials |
| Synthesis Techniques | Diverse synthetic pathways explored | Use of advanced characterization methods |
Mechanism of Action
The mechanism by which 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity: The thiophen-2-ylmethyl group in the target compound may enhance binding to biological targets (e.g., ion channels or enzymes) compared to benzo[d][1,3]dioxol or chlorophenyl substituents . Thiophene’s electron-rich aromatic system could improve pharmacokinetic properties.
Synthetic Efficiency :
- The target compound’s synthesis is likely more complex than simpler pyrazole carboxamides (e.g., ) due to the cyclopropane ring and thiophene substitution. Recrystallization yields for analogous compounds range from 20% () to 51% (), suggesting scalability challenges.
Crystallographic Validation :
- Structural confirmation of similar compounds (e.g., via single-crystal X-ray analysis in ) highlights the necessity of tools like Mercury () for visualizing intermolecular interactions critical to stability and activity.
Research Findings and Mechanistic Insights
- Mode of Action: The dichloroethenyl and cyclopropane motifs in the target compound align with known agrochemical modes of action, such as GABA receptor antagonism or ryanodine receptor modulation, as seen in patent claims ().
- Bioactivity Trends : Compounds with thiophene or benzodioxol groups (e.g., ) often exhibit higher potency but lower selectivity compared to chlorophenyl derivatives (), necessitating further optimization for therapeutic use.
Biological Activity
The compound 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide is a synthetic organic molecule notable for its complex structure, which includes a cyclopropane ring and a dichloroethenyl group. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C16H17Cl2N3OS
- Molecular Weight : 370.3 g/mol
- IUPAC Name : 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclopropane-1-carboxamide
- InChI Key : JLYKJVQFEHMUHM-UHFFFAOYSA-N
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Cyclopropane Ring : Achieved through the reaction of suitable alkenes with carbene precursors.
- Introduction of the Dichloroethenyl Group : Typically involves adding dichloroethylene to the cyclopropane ring.
- Attachment of the Pyrazole Moiety : Synthesized separately and attached via nucleophilic substitution.
- Final Assembly : The thiophen-2-ylmethyl group is introduced through coupling reactions.
Anticancer Activity
Research has indicated that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that certain pyrazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For example, compounds similar to this one have shown IC50 values as low as 0.07 µM against EGFR .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanism of Action : It acts as a reversible and non-competitive inhibitor of key enzymes involved in inflammation, such as cyclooxygenases (COX). Studies have shown that pyrazole derivatives can stabilize human red blood cell membranes, indicating potential anti-inflammatory effects .
Antimicrobial Activity
The biological profile of this compound extends to antimicrobial properties:
- In Vitro Studies : Various pyrazole derivatives have been tested against bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism often involves disrupting microbial cell wall synthesis or function .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | Lacks pyrazole and thiophene moieties | Limited bioactivity |
| 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-thiophen-2-ylmethyl)cyclopropanecarboxamide | Similar structure but different substitution | Moderate activity |
The unique combination of functional groups in 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide enhances its biological activity compared to structurally similar compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of this compound:
- Anticancer Studies : A study highlighted that certain pyrazole derivatives exhibited significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 0.08 µM .
- Anti-inflammatory Evaluations : In vivo studies indicated that compounds similar to this one reduced inflammation markers significantly in animal models.
- Antimicrobial Testing : The compound has been tested against various pathogens with promising results indicating broad-spectrum antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
